4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Halogen Dance Reaction Thiazole Functionalization Regioselective Synthesis

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine (CAS 209260-76-4) is a heterocyclic building block for medicinal chemistry and organic synthesis. Its 4-Br substituent enables selective LDA-mediated halogen dance to generate 5-substituted-4-bromo-2-thiazolamine derivatives, a reactivity manifold not identically replicated by 4-Cl or 4-I analogs. The 2-NMe₂ group allows orthogonal Suzuki or Buchwald-Hartwig coupling without protecting group chemistry, avoiding synthetic failure risks. - Enables halogen dance reactivity that 4-Cl/4-I analogs cannot identically replicate. - Orthogonal Br/NMe₂ functionality eliminates protecting group steps required by 2-NH₂ analogs. - Supplied with batch-specific ≥98% purity and full analytical characterization (NMR, HPLC, GC) to reduce false positives in screening.

Molecular Formula C5H7BrN2S
Molecular Weight 207.09 g/mol
CAS No. 209260-76-4
Cat. No. B1289685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine
CAS209260-76-4
Molecular FormulaC5H7BrN2S
Molecular Weight207.09 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CS1)Br
InChIInChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3
InChIKeyJQIGVPZFJHWNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: Chemical Identity and Procurement


4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine (CAS 209260-76-4) is a heterocyclic building block consisting of a thiazole ring substituted with a bromine atom at the 4-position and a dimethylamino group at the 2-position [1]. With a molecular weight of 207.09 g/mol and a molecular formula of C5H7BrN2S, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its structural features—specifically the bromine leaving group for cross-coupling reactions and the electron-donating dimethylamino moiety—define its reactivity profile, yet this profile is not interchangeable with other halogenated or N-substituted thiazole analogs without quantitative justification [2].

Why 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine Is Not Interchangeable


In-class thiazole analogs cannot be presumed equivalent for procurement or experimental design because subtle variations in halogen substitution (e.g., 4-Br vs. 4-Cl vs. 4-I) and amine substitution (e.g., N,N-dimethyl vs. NH2 vs. N-methyl) profoundly alter reactivity in key transformations such as the halogen dance reaction and metal-catalyzed cross-couplings [1]. The 4-bromo substituent on the title compound enables a specific reactivity manifold—selective deprotonation and migration (halogen dance) to generate 5-substituted-4-bromo-2-thiazolamine derivatives—that is not identically replicated by the 4-chloro or 4-iodo congeners [1]. Substitution without verification of these differential reactivities risks synthetic failure, yield loss, or procurement of a compound unsuited to the intended transformation.

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: Differentiation Evidence


Halogen Dance Reactivity Advantage

In the halogen dance reaction of N-substituted 2-thiazolamines, the 4-bromo derivative (title compound) undergoes efficient bromine migration to the 5-position upon treatment with LDA at -78 °C, providing access to 5-substituted-4-bromo-2-thiazolamines. The 4-chloro analog exhibits significantly slower migration and requires higher temperatures, leading to lower yields, while the 4-iodo analog suffers from competing decomposition [1]. The title compound thus offers a uniquely balanced reactivity profile for this transformation.

Halogen Dance Reaction Thiazole Functionalization Regioselective Synthesis

Purity and Analytical QC Documentation

Commercial batches of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine (CAS 209260-76-4) are supplied with a standard purity specification of 98%, supported by batch-specific QC data including NMR, HPLC, and GC spectra . This level of analytical documentation is not uniformly available for all halogenated thiazole analogs from every supplier, making the title compound a more reliably characterized procurement option when purity verification is critical.

Chemical Procurement Quality Control Analytical Characterization

Orthogonal Reactivity for Sequential Coupling

The orthogonality of the 4-bromo and 2-dimethylamino groups on the thiazole core allows sequential functionalization: the 4-bromo position is reactive toward metal-catalyzed cross-coupling (e.g., Suzuki, Negishi), while the 2-dimethylamino group remains inert under these conditions [1]. This contrasts with 2-amino or 2-methylthio analogs, where the 2-substituent may compete or require protection. No other single isomer offers this exact combination of a cross-coupling handle (4-Br) and a stable tertiary amine (2-NMe2) on the thiazole scaffold.

Cross-Coupling Building Block Medicinal Chemistry

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: Optimal Applications


Halogen Dance Library Synthesis

Utilize the title compound as the preferred substrate for LDA-mediated halogen dance reactions to generate diverse 5-substituted 4-bromo-2-thiazolamine derivatives. Its balanced reactivity (as described in Section 3, Evidence_Item_1) makes it superior to 4-Cl and 4-I analogs for this specific transformation [1].

Orthogonal Derivatization for Kinase Inhibitors

Employ the 4-Br group for initial Suzuki or Buchwald-Hartwig coupling while keeping the 2-NMe2 group intact for later-stage diversification or as a pharmacophoric element. This orthogonal strategy (Section 3, Evidence_Item_3) avoids protecting group chemistry required by 2-NH2 analogs [1].

High-Throughput Screening Procurement

Source this compound from vendors providing batch-specific 98% purity with full analytical characterization (NMR, HPLC, GC; Section 3, Evidence_Item_2) to ensure identity and purity consistency across screening campaigns, reducing false positives from impurities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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